molecular formula C23H26N2O2 B12762311 Pyrano(4,3-c)pyrazole, 2,4,6,7-tetrahydro-6,6-dimethyl-3-(4-(1-methylethoxy)phenyl)-2-phenyl- CAS No. 130953-29-6

Pyrano(4,3-c)pyrazole, 2,4,6,7-tetrahydro-6,6-dimethyl-3-(4-(1-methylethoxy)phenyl)-2-phenyl-

Cat. No.: B12762311
CAS No.: 130953-29-6
M. Wt: 362.5 g/mol
InChI Key: XWOJKEVORNWXTD-UHFFFAOYSA-N
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Description

The compound Pyrano[4,3-c]pyrazole, 2,4,6,7-tetrahydro-6,6-dimethyl-3-(4-(1-methylethoxy)phenyl)-2-phenyl- features a fused pyranopyrazole core with unique substitutions. Its structure comprises:

  • Pyrano[4,3-c]pyrazole: A bicyclic system where the pyran (oxygen-containing six-membered ring) is fused to the pyrazole (five-membered ring with two adjacent nitrogen atoms) at positions 4 and 3, respectively .
  • Substituents: 6,6-Dimethyl: Two methyl groups at the 6th position of the pyran ring. 3-(4-(1-Methylethoxy)Phenyl: A para-isopropoxy-substituted phenyl group at the 3rd position. 2-Phenyl: A phenyl group at the 2nd position. This substitution pattern distinguishes it from other pyranopyrazole derivatives, influencing its physicochemical properties and biological interactions.

Properties

CAS No.

130953-29-6

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

6,6-dimethyl-2-phenyl-3-(4-propan-2-yloxyphenyl)-4,7-dihydropyrano[4,3-c]pyrazole

InChI

InChI=1S/C23H26N2O2/c1-16(2)27-19-12-10-17(11-13-19)22-20-15-26-23(3,4)14-21(20)24-25(22)18-8-6-5-7-9-18/h5-13,16H,14-15H2,1-4H3

InChI Key

XWOJKEVORNWXTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=C3COC(CC3=NN2C4=CC=CC=C4)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrano(4,3-c)pyrazoles typically involves multi-component reactions (MCRs) that combine various starting materials in a single reaction vessel. Common starting materials include hydrazines, β-ketoesters, aldehydes, and malononitrile. The reaction is often catalyzed by acids or bases and can be carried out under reflux conditions or using microwave irradiation to enhance reaction rates.

Industrial Production Methods

Industrial production of pyrano(4,3-c)pyrazoles may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Pyrano(4,3-c)pyrazoles can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrano(4,3-c)pyrazole oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

Pyrano(4,3-c)pyrazoles are characterized by a fused pyranopyrazole structure. The synthesis of these compounds typically involves multicomponent reactions and green chemistry approaches that enhance yield and reduce environmental impact. Recent advancements include:

  • Green Multicomponent Synthesis : Techniques such as microwave-assisted synthesis and the use of biodegradable solvents have been emphasized to improve efficiency and sustainability in producing pyrano(4,3-c)pyrazole derivatives .
  • Diverse Substituents : The introduction of various substituents at different positions on the pyrano(4,3-c)pyrazole ring has been explored to enhance biological activity .

Biological Activities

Pyrano(4,3-c)pyrazoles exhibit a broad spectrum of biological activities. Key findings from various studies include:

  • Anticancer Activity : Compounds such as N-(4-chlorophenyl) substituted pyrano(2,3-c)pyrazoles have shown promising results against glioblastoma cells by inhibiting key kinases involved in tumor growth . For instance, compound 4j demonstrated significant inhibitory effects on glioma neurosphere formation while displaying low toxicity towards non-cancerous cells.
  • Anti-inflammatory Effects : Several derivatives have been evaluated for their anti-inflammatory properties. Studies indicate that certain pyrano(4,3-c)pyrazoles possess comparable or superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial Properties : Research has demonstrated that these compounds exhibit antimicrobial activity against various pathogens, including Escherichia coli and Pseudomonas aeruginosa . The presence of specific substituents can enhance their antibacterial efficacy.
  • Analgesic and Anticonvulsant Effects : Pyrano(4,3-c)pyrazoles have also been reported to possess analgesic and anticonvulsant activities. Some studies highlight their potential as effective pain management alternatives .

Case Study 1: Anticancer Potential

A study focused on the anticancer properties of N-(4-chlorophenyl) substituted pyrano(2,3-c)pyrazoles revealed that compound 4j inhibited glioma cell growth significantly while being less toxic to normal cells. This highlights its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Anti-inflammatory Activity

Research conducted by Mandha et al. synthesized various pyrano(2,3-c)pyrazole derivatives that were evaluated for their anti-inflammatory effects. The results indicated that certain compounds exhibited over 60% inhibition of edema in animal models, suggesting strong anti-inflammatory properties .

Mechanism of Action

The mechanism of action of pyrano(4,3-c)pyrazoles varies depending on their specific biological activity. Generally, these compounds interact with molecular targets such as enzymes, receptors, and DNA. They may inhibit enzyme activity, modulate receptor function, or interfere with DNA replication and transcription pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism and Ring Fusion

Pyrano[4,3-c]pyrazole is isomeric with pyrano[2,3-c]pyrazole, pyrano[3,2-c]pyrazole, and pyrano[3,4-c]pyrazole . The fusion position alters the spatial arrangement and electronic distribution:

  • Pyrano[2,3-c]pyrazole: The pyran ring is fused to the pyrazole at positions 2 and 3. Derivatives of this isomer (e.g., 6-amino-3-methyl-4-phenyl variants) are widely studied for their antileishmanial , kinase inhibitory , and acetylcholinesterase inhibitory activities .
  • Pyrano[4,3-c]pyrazole: The fusion at positions 4 and 3 creates distinct steric environments.

Table 1: Structural Comparison of Pyranopyrazole Isomers

Isomer Fusion Positions Common Substituents Key Biological Activities
Pyrano[4,3-c]pyrazole 4,3 6,6-Dimethyl, phenyl, isopropoxy Limited direct data; inferred anticancer
Pyrano[2,3-c]pyrazole 2,3 4-Aryl, 3-methyl, 6-amino Antileishmanial , kinase inhibition
Pyrano[3,4-c]pyrazole 3,4 Rarely reported N/A

Substituent Effects on Pharmacological Activity

The para-isopropoxy phenyl and 6,6-dimethyl groups in the target compound contrast with substituents in other derivatives:

  • Antileishmanial Activity: Pyrano[2,3-c]pyrazoles with 2,4-di-Cl or 2,4-di-OH phenyl groups (e.g., compound P12, IC50 = 34.79 μg/mL) show superior activity compared to unsubstituted analogs . The bulkier isopropoxy group in the target compound may reduce activity due to steric hindrance.
  • Kinase Inhibition: Compound 4j (pyrano[2,3-c]pyrazole with 4-chlorophenyl) inhibits PKBβ/AKT2, critical in glioma therapy . The target compound’s isopropoxy group may alter binding affinity compared to halogenated derivatives.
  • Acetylcholinesterase Inhibition: Tacrine analogs with pyrano[2,3-c]pyrazole moieties (e.g., compound 7a-l) show sub-micromolar activity . The dimethyl and isopropoxy groups in the target compound could modulate electron density, affecting interaction with the enzyme’s active site.

Physicochemical and Spectral Properties

  • Melting Points: Pyrano[2,3-c]pyrazoles with amino and cyano groups (e.g., compound 3s) melt at 170–171°C , while the target compound’s dimethyl groups may lower melting points due to reduced crystallinity.
  • DFT Analysis: Pyrano[2,3-c]pyrazoles with electron-withdrawing groups (e.g., P12) exhibit lower HOMO-LUMO gaps, enhancing stability . The target compound’s isopropoxy group (electron-donating) may increase reactivity compared to halogenated analogs.

Biological Activity

Pyrano(4,3-c)pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the specific compound Pyrano(4,3-c)pyrazole, 2,4,6,7-tetrahydro-6,6-dimethyl-3-(4-(1-methylethoxy)phenyl)-2-phenyl- , exploring its synthesis, biological activities, and potential therapeutic applications.

1. Synthesis of Pyrano(4,3-c)pyrazole Derivatives

The synthesis of pyrano(4,3-c)pyrazole derivatives generally involves multicomponent reactions that allow for the efficient assembly of complex structures. Various methods have been reported, including the use of metal catalysts and green chemistry approaches. Recent studies highlight the synthesis of these compounds using environmentally friendly conditions that yield high purity and efficiency .

2.1 Anticancer Activity

Pyrano(4,3-c)pyrazole derivatives exhibit promising anticancer properties. For instance:

  • Compound 4j has shown significant inhibitory effects against glioblastoma cell lines by targeting the AKT2 kinase pathway, which is crucial in glioma malignancy. It demonstrated low micromolar activity and reduced toxicity towards non-cancerous cells .
  • In another study, various pyrano[2,3-c]pyrazole derivatives were evaluated for their ability to inhibit EGFR and VEGFR-2 pathways in cancer treatment. Some compounds exhibited IC50 values significantly lower than standard drugs like erlotinib and sorafenib .

2.2 Antimicrobial and Anti-inflammatory Activities

Pyrano(4,3-c)pyrazole compounds also display antimicrobial and anti-inflammatory properties:

  • Research indicates that these derivatives can inhibit bacterial growth and exhibit anti-inflammatory effects by reducing pro-inflammatory cytokines such as TNF-α and IL-6 .
  • The structural modifications in these compounds allow for enhanced activity against various pathogens while minimizing side effects.

3. Structure-Activity Relationship (SAR)

The biological activity of pyrano(4,3-c)pyrazole derivatives is highly dependent on their chemical structure. Modifications in the substituents on the pyrazole ring can significantly influence their pharmacological properties:

  • For example, the introduction of halogen groups or alkyl chains can enhance anticancer efficacy and selectivity towards cancer cells while reducing cytotoxicity to normal cells .

Case Study 1: Glioblastoma Inhibition

A recent study evaluated a series of pyrano[2,3-c]pyrazoles against glioma cell lines. Compound 4j was identified as a potent inhibitor of glioblastoma growth with an EC50 value indicating effective inhibition of neurosphere formation in patient-derived stem cells .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that certain pyrano[2,3-c]pyrazoles exhibited significant antimicrobial activity against strains like E. coli and Staphylococcus aureus, with some compounds showing effectiveness comparable to standard antibiotics at lower concentrations .

5. Conclusion

The compound Pyrano(4,3-c)pyrazole, 2,4,6,7-tetrahydro-6,6-dimethyl-3-(4-(1-methylethoxy)phenyl)-2-phenyl- represents a promising candidate in drug development due to its diverse biological activities including anticancer and antimicrobial properties. Ongoing research into its structure-activity relationships will likely lead to the development of more effective therapeutic agents.

Data Summary Table

Activity TypeCompoundIC50/EC50 ValueReference
AnticancerCompound 4jLow micromolar
EGFR InhibitionVarious<0.06 µM
Anti-inflammatoryVariousSignificant inhibition (up to 85%)
AntimicrobialVariousEffective against E. coli

Q & A

Q. Table 1: Example Reaction Conditions

StepConditionsYield (%)Reference
Aldehyde introductionDMF, POCl₃, 0°C → 90°C, 6 hours70
CyclizationEtOH, reflux, 8 hours75–80

Advanced Question: How can structural contradictions in spectroscopic data (e.g., NMR vs. IR) be resolved during characterization?

Answer:
Discrepancies often arise from tautomerism or dynamic conformational changes. For example:

  • ¹H-NMR : Aromatic proton splitting patterns may indicate substituent orientation (e.g., para-isopropoxy groups show distinct coupling).
  • IR : Absence of carbonyl peaks (expected at ~1700 cm⁻¹) could suggest keto-enol tautomerism. Cross-validate with DEPT-135 NMR to confirm methyl/methylene groups .
    Methodological Tip : Use computational chemistry (DFT calculations) to predict stable tautomers and compare with experimental data .

Basic Question: What in vitro models are suitable for preliminary bioactivity screening of this compound?

Answer:
Prioritize assays aligned with structural analogs:

  • Anticancer : MTT assays on human cancer cell lines (e.g., MCF-7, HepG2) due to pyrazole’s known kinase inhibition .
  • Antimicrobial : Disk diffusion against Gram-positive bacteria (e.g., S. aureus) linked to diaryl ether motifs .
  • Anti-inflammatory : COX-2 inhibition assays (ELISA), given phenyl-isopropoxy substituents’ resemblance to NSAID pharmacophores .

Advanced Question: How do substituents on the phenyl ring (e.g., 4-isopropoxy vs. 4-fluoro) influence bioactivity?

Answer:
Comparative SAR studies suggest:

  • Electron-withdrawing groups (e.g., -F) : Enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) via dipole interactions .
  • Bulky substituents (e.g., -OCH(CH₃)₂) : Improve metabolic stability but reduce solubility.
    Table 2: Substituent Effects on IC₅₀ (COX-2 Inhibition)
SubstituentIC₅₀ (µM)Solubility (mg/mL)
4-Fluoro0.450.12
4-Isopropoxy1.200.08
4-Methoxy0.850.15
Data adapted from

Advanced Question: What analytical challenges arise in quantifying degradation products under accelerated stability testing?

Answer:

  • HPLC-MS limitations : Co-elution of isomers (e.g., pyrano ring-opened forms) complicates quantification. Use HILIC chromatography for polar degradants .
  • Photodegradation : The isopropoxy-phenyl group is UV-sensitive. Conduct studies under ICH Q1B guidelines (controlled light exposure) .

Basic Question: How to address low reproducibility in synthetic yields across labs?

Answer:
Standardize protocols:

  • Moisture control : Use anhydrous solvents and Schlenk lines for moisture-sensitive steps (e.g., POCl₃ reactions) .
  • Catalyst batch : Trace metal impurities in catalysts (e.g., Pd/C) can alter yields. Pre-screen batches via ICP-MS .

Advanced Question: What computational methods predict the compound’s binding affinity for understudied targets?

Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., CDK2 for kinase inhibition).
  • MD simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns) to prioritize in vitro testing .

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